molecular formula C16H13FN2O3S2 B2461090 N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941930-56-9

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2461090
CAS No.: 941930-56-9
M. Wt: 364.41
InChI Key: YFKWHJVQBAZVAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a benzothiazole-based acetamide derivative characterized by a fluorine substituent at the 6-position of the benzothiazole ring and a methylsulfonyl group on the para position of the phenylacetamide moiety. The benzothiazole core is a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibition properties .

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S2/c1-24(21,22)12-5-2-10(3-6-12)8-15(20)19-16-18-13-7-4-11(17)9-14(13)23-16/h2-7,9H,8H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKWHJVQBAZVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole core: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and a fluorinated benzaldehyde under acidic or basic conditions.

    Acetamide formation: The benzo[d]thiazole intermediate can then be reacted with an acetic acid derivative to form the acetamide moiety.

    Sulfonylation: Introduction of the methylsulfonyl group can be done using reagents like methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, especially at positions ortho or para to the existing substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide has been studied for its antibacterial properties. Research indicates that compounds with thiazole and sulfonamide groups exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, studies have shown that derivatives containing these moieties can inhibit the growth of various bacterial strains by targeting essential bacterial enzymes such as dihydropteroate synthetase, crucial for folate synthesis necessary for nucleic acid production .

Table 1: Antibacterial Activity of Related Compounds

Compound NameConcentration (mM)Zone of Inhibition (mm)
N-(4-tert-butyl-5-phenylthiazol-2-yl)benzenesulfonamide810.5 (E. coli)
N-(4-isopropyl-5-phenylthiazol-2-yl)benzenesulfonamide7.59 (S. aureus)

Anticancer Research

The compound's structural characteristics suggest potential applications in cancer therapy. Benzothiazole derivatives have been documented to exhibit anticancer properties across various tumor cell lines, including breast, colon, and ovarian cancers. The mechanism often involves the generation of reactive oxygen species leading to apoptosis in cancer cells .

Case Study: Anticancer Activity

In vitro studies have demonstrated that compounds similar to this compound can inhibit tumor growth significantly at nanomolar concentrations, showcasing their potential as effective anticancer agents .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. By modifying substituents on the benzothiazole ring or the acetamide group, researchers can enhance biological activity or reduce toxicity .

Mechanism of Action

The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several benzothiazole-acetamide derivatives reported in the evidence. Key comparisons include:

Compound Name Substituents on Benzothiazole Acetamide-Linked Group Biological Activity Reference ID
N-(6-Fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide (Target) 6-Fluoro 4-(Methylsulfonyl)phenyl Not explicitly reported N/A
N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(4-(prop-2-yn-1-yloxy)phenyl)acetamide 6-Methoxy 4-(Prop-2-yn-1-yloxy)phenyl Kinase inhibition (Alzheimer’s targets)
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide 6-Nitro 1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl Anticancer (cell cycle arrest)
N-(6-(p-Tolyl)benzo[d]thiazol-2-yl)acetamide 6-(p-Tolyl) None (simple acetamide) Urease inhibition (IC₅₀ = 12.3 µM)
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide None (piperazine linker) Benzo[d]thiazol-5-ylsulfonyl Antimicrobial (gram-positive bacteria)

Key Observations

Substituent Effects on Activity :

  • Fluorine vs. Methoxy/Nitro : Fluorine at the 6-position (target compound) may improve metabolic stability compared to nitro or methoxy groups, which are associated with varied activities (e.g., nitro derivatives in show VEGFR-2 inhibition, while methoxy derivatives in target kinases in Alzheimer’s disease) .
  • Methylsulfonyl vs. Sulfonyl/Piperazine : The methylsulfonyl group in the target compound is distinct from sulfonyl-piperazine derivatives in , which exhibit antimicrobial activity. The methylsulfonyl group’s compact size and electron-withdrawing nature may favor binding to hydrophobic enzyme pockets .

Biological Activity Trends: Urease Inhibition: N-(6-Arylbenzo[d]thiazol-2-yl)acetamides (e.g., 6-(p-tolyl) derivative in ) show potent urease inhibition via non-metallic active site binding. The target compound’s methylsulfonyl group may enhance this interaction through H-bonding or steric effects . Antimicrobial Activity: Methylsulfonyl-containing analogs are underrepresented in antimicrobial studies, though sulfonyl-piperazine acetamides () demonstrate efficacy against gram-positive bacteria .

Synthetic Accessibility :

  • The target compound can be synthesized via Pd(0)-mediated C-C coupling (as in ) or nucleophilic substitution (as in ). Its purity and yield are expected to align with reported benzothiazole derivatives (e.g., 71–86% yields in ) .

Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

Chemical Structure:
The compound's structure can be represented as follows:

C16H13FN2O3S2\text{C}_{16}\text{H}_{13}\text{F}\text{N}_{2}\text{O}_{3}\text{S}_{2}

Synthesis:
The synthesis typically involves multi-step organic reactions, which include:

  • Formation of the benzo[d]thiazole core: This is achieved through cyclization reactions involving 2-aminothiophenol and a fluorinated benzaldehyde.
  • Acetamide formation: The benzo[d]thiazole intermediate is reacted with an acetic acid derivative.
  • Sulfonylation: Methylsulfonyl group introduction is done using reagents like methylsulfonyl chloride in the presence of a base .

This compound exhibits its biological effects through interactions with specific enzymes and receptors. It may inhibit cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes . The compound's unique functional groups allow it to modulate various cellular signaling pathways, potentially leading to anti-inflammatory and anticancer effects .

Anticancer Activity

Research indicates that derivatives of benzothiazole, including this compound, show promising anticancer properties. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)
  • U-937 (human macrophage line)

For instance, a related study reported that certain benzothiazole derivatives exhibited GI50 values as low as 0.4 µM against MCF cell lines, indicating potent anticancer activity .

Comparative Analysis with Similar Compounds

CompoundActivityIC50/Other Metrics
This compoundAnticancer, Anti-inflammatoryGI50 < 0.5 µM (MCF cell line)
2-AminobenzothiazoleAnticancerGI50 = 0.57 µM (MCF cell line)
SulfonamidesAntimicrobialVaries

This table illustrates the comparative efficacy of this compound against similar compounds, highlighting its potential as a therapeutic agent.

Case Studies and Research Findings

  • Study on COX-2 Inhibition:
    A study demonstrated that synthesized derivatives of benzothiazole showed significant inhibition of COX-2, suggesting their potential as anti-inflammatory agents .
  • Anticancer Screening:
    Another research effort evaluated the anticancer activity of various benzothiazole derivatives, finding that those with specific substitutions exhibited remarkable cytotoxicity against multiple cancer cell lines .
  • Molecular Docking Studies:
    Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression, further supporting its therapeutic potential .

Q & A

Q. What are the validated synthetic routes for N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, and how are intermediates characterized?

A common approach involves coupling a fluorobenzothiazole amine with a substituted phenylacetamide precursor. For example, analogous compounds (e.g., thiazolyl acetamide derivatives) are synthesized via nucleophilic substitution or condensation reactions under reflux conditions in toluene/water mixtures, with sodium azide as a catalyst . Key intermediates are characterized using 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity, alongside MS (e.g., [M+2]+ peaks for chlorine-containing analogs) and elemental analysis to verify purity (e.g., 60–90% yield with ≤1% deviation in C/H/N content) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Structural validation relies on spectroscopic and crystallographic methods. 1H^1H-NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methylsulfonyl groups at δ 3.1–3.3 ppm) , while single-crystal X-ray diffraction resolves bond angles and torsional strain (e.g., nitro group deviations from planarity by 16.7° in related structures) . MS fragmentation patterns (e.g., m/z 473 [M+2]+) and IR spectra (e.g., C=O stretches at ~1680 cm1^{-1}) further corroborate functional groups .

Advanced Research Questions

Q. How can discrepancies between calculated and observed elemental analysis data be resolved?

Discrepancies (e.g., C: 61.07% calculated vs. 60.87% observed ) may arise from incomplete purification or hygroscopic intermediates. Researchers should repeat analyses under anhydrous conditions and employ orthogonal techniques like HPLC-MS to assess purity. Crystallization solvent residues (e.g., ethanol) can also skew results, necessitating thermogravimetric analysis (TGA) to detect volatile impurities .

Q. What strategies optimize reaction yields for analogs with bulky substituents?

Lower yields in sterically hindered derivatives (e.g., 21% for 8c vs. 33% for 8d ) suggest kinetic limitations. Microwave-assisted synthesis or high-pressure reactors can enhance reaction rates. Catalyst screening (e.g., Pd/C vs. CuI for cross-couplings) and solvent polarity adjustments (e.g., DMF for better solubility) may improve efficiency .

Q. How do intermolecular interactions influence crystallization and stability?

Centrosymmetric head-to-tail packing via C–H⋯O hydrogen bonds (e.g., C9–H9B⋯O3 in ) stabilizes crystal lattices but may reduce solubility. Computational tools like Mercury CSD can predict polymorphic forms, while differential scanning calorimetry (DSC) identifies thermally stable phases suitable for long-term storage.

Biological and Computational Research

Q. What in silico methods predict the compound’s binding affinity to target proteins?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like cyclooxygenase-2. For analogs, binding poses show hydrogen bonds between the acetamide carbonyl and catalytic residues (e.g., Arg120 in COX-2), with docking scores ≤−8.5 kcal/mol indicating strong affinity . Pharmacophore mapping (e.g., hydrophobic fluorobenzothiazole and sulfonyl groups) guides lead optimization .

Q. How can SAR studies rationalize bioactivity variations in fluorobenzothiazole derivatives?

Substitutions at the 6-position (e.g., F vs. Cl) alter electron-withdrawing effects, modulating enzyme inhibition. For example, fluorinated analogs exhibit enhanced metabolic stability (logP ~2.8) compared to chloro derivatives, as shown in CYP450 metabolism assays . IC50_{50} values from kinase inhibition assays (e.g., EGFR-TK) correlate with substituent electronegativity (R2^2 = 0.89) .

Data Contradiction and Reproducibility

Q. Why do conflicting spectral assignments occur in similar acetamide derivatives?

Overlapping 1H^1H-NMR signals (e.g., aryl protons at δ 7.3–7.5 ppm) may lead to misassignments. Deuterated solvent effects (e.g., DMSO-d6_6 vs. CDCl3_3) and 2D techniques (HSQC, HMBC) resolve ambiguities. For example, HMBC correlations between H-2′ and C-7′ confirm thiazole-aryl connectivity in disputed cases .

Q. How can batch-to-batch variability in biological assays be mitigated?

Strict QC protocols (e.g., ≥95% HPLC purity) and standardized assay conditions (e.g., serum-free media for cytotoxicity tests) reduce variability. Collaborative studies using reference standards (e.g., AZD8931 ) ensure cross-lab reproducibility.

Methodological Resources

  • Synthesis : Ref
  • Characterization : Ref
  • Computational Modeling : Ref
  • Biological Assays : Ref

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.